molecular formula C28H28N2O4 B2721607 (S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate CAS No. 1402714-51-5

(S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate

Cat. No. B2721607
M. Wt: 456.542
InChI Key: FTLQIPSKSMKJMS-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.



Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Structural Characterization

Synthesis Techniques : Research on heterocyclic derivatives based on pyran-2-ones highlights advanced synthetic strategies that could potentially apply to the synthesis of the specified compound. For example, acid-catalyzed reactions have been used to create previously unknown systems involving pyran-2-one derivatives (Sayapin et al., 2009).

Characterization and Computational Studies : Studies involving oxorhenium(V) complexes incorporating quinoline-based tridentate ligands (Sarkar et al., 2015) and other similar compounds provide a foundation for understanding the structural and electronic properties of complex heterocyclic compounds. These studies often employ X-ray diffraction, NMR spectroscopy, and computational methods for structural elucidation.

Potential Applications

Catalytic and Biological Activities : Research on heterocyclic compounds often explores their potential as catalysts or biological agents. For instance, compounds with quinoline cores have been evaluated for their antioxidant properties in lubricating greases, offering insights into their potential industrial applications (Hussein et al., 2016).

Antimicrobial Agents : The synthesis and evaluation of pyrazole derivatives containing quinoline ring systems have demonstrated potential antimicrobial activities, suggesting the broader applicability of quinoline derivatives in pharmaceutical research (Raju et al., 2016).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include information on safe handling and disposal procedures.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into the compound’s properties or mechanism of action.


properties

IUPAC Name

methyl (2S)-2-[2-methyl-4-(2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-10-yl)quinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4/c1-16-22(26(27(31)32-5)34-28(2,3)4)24(18-8-6-7-9-20(18)30-16)19-10-11-21-23-17(13-15-33-21)12-14-29-25(19)23/h6-12,14,26H,13,15H2,1-5H3/t26-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLQIPSKSMKJMS-SANMLTNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C(C(=O)OC)OC(C)(C)C)C3=C4C5=C(C=C3)OCCC5=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1[C@@H](C(=O)OC)OC(C)(C)C)C3=C4C5=C(C=C3)OCCC5=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.